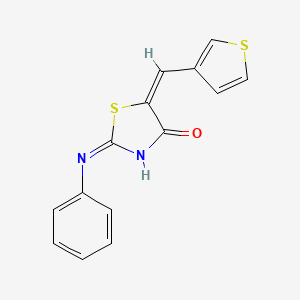
2-(phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as PTZ and has been synthesized using various methods. In
作用機序
The mechanism of action of 2-(phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that it works by inhibiting the growth of cancer cells and bacteria. It may also work by reducing inflammation in the body.
Biochemical and physiological effects:
2-(phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce inflammation in the body. In animal studies, it has been shown to have analgesic and antipyretic effects.
実験室実験の利点と制限
One advantage of using 2-(phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. It may also be useful in reducing inflammation in the body. However, one limitation is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and toxicity.
将来の方向性
There are several future directions for research on 2-(phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one. One direction is to further explore its potential applications in medicine, agriculture, and materials science. Another direction is to determine its potential side effects and toxicity. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other compounds.
合成法
2-(phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one can be synthesized using various methods. One of the most common methods is the reaction of thiosemicarbazide with 3-thiophenecarboxaldehyde in the presence of acetic acid. The resulting product is then reacted with benzaldehyde to obtain the final compound. Other methods include the reaction of thiosemicarbazide with 3-thiophenecarboxaldehyde in the presence of sulfuric acid and the reaction of thiosemicarbazide with 3-thiophenecarboxaldehyde in the presence of hydrochloric acid.
科学的研究の応用
2-(phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields. In medicine, it has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use in the synthesis of new materials.
特性
IUPAC Name |
(5E)-2-phenylimino-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-13-12(8-10-6-7-18-9-10)19-14(16-13)15-11-4-2-1-3-5-11/h1-9H,(H,15,16,17)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQKYTZAXKTZAZ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CSC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CSC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylimino)-5-(3-thienylmethylene)-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)

![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6076647.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076651.png)

![2-[4-(4-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6076668.png)
![2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6076673.png)
![(2-fluoro-4-biphenylyl){1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6076676.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B6076690.png)
![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![2-{4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6076712.png)
![(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6076722.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076725.png)
